Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron

CAS No.:

Cat. No.: VC16035049

Molecular Formula: C16H28B2N4O8

Molecular Weight: 426.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H28B2N4O8 |

|---|---|

| Molecular Weight | 426.0 g/mol |

| IUPAC Name | (4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide |

| Standard InChI | InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m0/s1 |

| Standard InChI Key | LANVQSVBEALBNB-BJDJZHNGSA-N |

| Isomeric SMILES | B1(O[C@@H]([C@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@@H]([C@H](O2)C(=O)N(C)C)C(=O)N(C)C |

| Canonical SMILES | B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

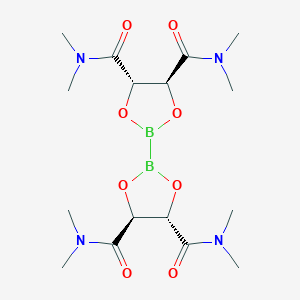

Bis(N,N,N',N'-tetramethyl-D-tartaramide glycolato)diboron has the molecular formula C₁₆H₂₈B₂N₄O₈ and a molecular weight of 426.04 g/mol . Its IUPAC name, (4S,5S)-2-[(4S,5S)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide, reflects its stereochemical configuration and functional groups. The compound features two dioxaborolane rings connected via a diboron bond, each substituted with tetramethylcarbamoyl moieties (Fig. 1).

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈B₂N₄O₈ |

| Molecular Weight | 426.04 g/mol |

| CAS Number | 230299-42-0 |

| Stereochemistry | (4S,5S) configuration |

| InChI Key | LANVQSVBEALBNB-BJDJZHNGSA-N |

Stereochemical Considerations

The compound’s D-tartaramide backbone imparts chirality, critical for its role in asymmetric catalysis. The (4S,5S) configuration ensures spatial alignment of the carbamoyl groups, enabling selective interactions with chiral substrates . This stereochemical precision distinguishes it from analogous diboron compounds like bis(neopentyl glycolato)diboron, which lacks such directional functionalization .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a multi-step process:

-

Preparation of D-Tartaramide Precursor: Reacting D-tartaric acid with dimethylamine yields N,N,N',N'-tetramethyl-D-tartaramide, a key intermediate .

-

Boron Incorporation: Treating the tartaramide with boron trioxide or boron halides under anhydrous conditions forms the dioxaborolane rings.

-

Diboron Bridging: Coupling two dioxaborolane units via a diboron reagent (e.g., B₂cat₂) completes the structure .

Optimization Challenges

Achieving high enantiomeric excess (ee) requires stringent control of reaction parameters:

-

Temperature: Reactions are conducted at −78°C to prevent racemization .

-

Catalysts: Chiral Lewis acids, such as bisoxazoline-copper complexes, enhance stereoselectivity.

-

Purification: Chromatography on silica gel or chiral stationary isolates the desired diastereomer .

Table 2: Typical Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | −78°C to 0°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | Cu(OTf)₂/Bisoxazoline |

| Reaction Time | 12–24 hours |

Applications in Synthetic Chemistry

Asymmetric Catalysis

The compound’s chiral environment facilitates enantioselective transformations:

-

Suzuki-Miyaura Coupling: Acts as a boron source in cross-couplings, achieving >90% ee for biaryl syntheses.

-

Aldol Reactions: Enables stereocontrolled formation of β-hydroxy carbonyl compounds .

Materials Science

-

Polymer Modification: Incorporation into polyolefins enhances thermal stability and optical activity.

-

Liquid Crystals: Serves as a chiral dopant in nematic phases, adjusting helical twist pitches .

Biological and Pharmacological Relevance

Antimicrobial Activity

Boron-containing compounds exhibit broad-spectrum antimicrobial effects. In vitro studies show MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to boron’s interaction with bacterial cell walls.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume